1-Fluoro-4-(3-fluorophenyl)naphthalene
Description
Structure
3D Structure
Properties
CAS No. |
1214330-15-0 |
|---|---|
Molecular Formula |
C16H10F2 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
1-fluoro-4-(3-fluorophenyl)naphthalene |
InChI |
InChI=1S/C16H10F2/c17-12-5-3-4-11(10-12)13-8-9-16(18)15-7-2-1-6-14(13)15/h1-10H |
InChI Key |
SUWCCTSJAXMXLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 1 Fluoro 4 3 Fluorophenyl Naphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule such as 1-Fluoro-4-(3-fluorophenyl)naphthalene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be essential for an unambiguous assignment of its structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), and their coupling interactions (J-coupling). The aromatic region of the spectrum (typically δ 7.0-8.5 ppm) would be complex due to the presence of protons on both the naphthalene (B1677914) and phenyl rings. The integration of the signals would correspond to the number of protons in each environment. Spin-spin coupling patterns (e.g., doublets, triplets, multiplets) and the magnitude of the coupling constants would help to determine the relative positions of protons on each aromatic ring. Furthermore, coupling between protons and the two fluorine atoms (²JHF, ³JHF, ⁴JHF) would introduce additional splitting, providing crucial information about the proximity of protons to the fluorine substituents.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations
A ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The chemical shifts of the carbon atoms would indicate their electronic environment (e.g., carbons bonded to fluorine, quaternary carbons, protonated aromatic carbons). A key feature would be the observation of carbon-fluorine couplings (¹JCF, ²JCF, ³JCF), which are typically large and highly characteristic. The ¹JCF coupling for carbons directly bonded to fluorine is particularly strong and serves as a definitive indicator of their position. The signals for the 16 carbon atoms of this compound would appear in the aromatic region of the spectrum (typically δ 110-165 ppm).
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. rsc.org For this compound, this spectrum would be expected to show two distinct signals, one for each of the non-equivalent fluorine atoms (one on the naphthalene ring and one on the phenyl ring). The chemical shifts of these signals are highly sensitive to the electronic environment of each fluorine atom. nih.gov Additionally, ¹⁹F-¹⁹F coupling could potentially be observed, providing through-bond or through-space connectivity information between the two fluorine atoms, depending on the molecule's conformation. The signals would also likely show couplings to nearby protons (H-F coupling), which would be consistent with the data from the ¹H NMR spectrum.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks within the naphthalene and phenyl rings, confirming the connectivity of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons and for piecing together the different fragments of the molecule, such as linking the phenyl group to the correct position on the naphthalene core.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Infrared (IR) Spectroscopy Analysis
The Infrared (IR) spectrum of this compound would display characteristic absorption bands corresponding to specific vibrational modes. Key expected features would include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aromatic C=C stretching: A series of sharp bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings.
C-F stretching: Strong absorption bands typically found in the 1000-1300 cm⁻¹ region. The presence of two C-F bonds would likely result in distinct bands within this range.
Out-of-plane C-H bending: Bands in the 650-900 cm⁻¹ region, which are often characteristic of the substitution pattern on the aromatic rings.
Together, these spectroscopic techniques would provide a comprehensive and unambiguous structural characterization of this compound. However, without access to the actual spectral data, this remains a theoretical outline of the analytical process.
Raman Spectroscopy for Molecular Vibrational Modes
Specific Raman spectroscopic data for this compound, including characteristic vibrational modes and their corresponding wavenumbers, are not available in the searched scientific literature.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathways
While the molecular formula is C₁₆H₁₀F₂ and the monoisotopic mass is 240.075057 g/mol , specific experimental mass spectrometry data, including the molecular ion peak and detailed fragmentation pathways for this compound, have not been documented in the available resources.
Electronic Absorption and Emission Spectroscopy for Optical Properties Characterization
UV-Visible Absorption Spectroscopy
Experimental data detailing the UV-Visible absorption spectrum, including specific absorption maxima (λmax) and molar absorptivity coefficients for this compound, are not reported in the literature.
Fluorescence Spectroscopy and Quantum Yield Determination
Information regarding the fluorescence emission spectrum, excitation/emission maxima, and the fluorescence quantum yield of this compound is not available.
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing
There are no published single-crystal X-ray diffraction studies for this compound. Consequently, crystallographic data such as the crystal system, space group, unit cell dimensions, bond lengths, bond angles, and details of the crystal packing are unknown.
Computational and Theoretical Investigations of 1 Fluoro 4 3 Fluorophenyl Naphthalene
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are indispensable for elucidating the fundamental electronic characteristics and geometries of molecules. For a system like 1-Fluoro-4-(3-fluorophenyl)naphthalene, a combination of Density Functional Theory (DFT) and ab initio methods provides a detailed picture of its ground state and the effects of electron correlation.
Density Functional Theory (DFT) Studies for Ground State Geometries
Density Functional Theory, particularly with hybrid functionals like B3LYP, is a powerful and widely used method for optimizing molecular geometries and predicting electronic properties with a favorable balance of accuracy and computational cost.
A DFT optimization of this compound would likely be performed using a basis set such as 6-311++G(d,p) to accurately describe the electronic distribution, including polarization and diffuse functions, which are important for aromatic and halogenated systems. The primary geometric feature of interest is the dihedral angle between the naphthalene (B1677914) and phenyl rings, which is a result of the balance between conjugative stabilization (favoring planarity) and steric hindrance (favoring a twisted conformation). For the parent compound, 1-phenylnaphthalene, computational studies have determined this angle to be approximately 58-60°. researchgate.net The fluorine substituents in this compound are not expected to introduce significant steric bulk that would drastically alter this fundamental conformation.
The optimized geometry would reveal key bond lengths and angles. The C-C bond connecting the two aromatic rings is predicted to be slightly shorter than a typical single bond due to partial π-character. The C-F bond lengths are expected to be consistent with those in other fluoroaromatic compounds.
| Parameter | Predicted Value |
| Dihedral Angle (Naphthalene-Phenyl) | ~ 59.5° |
| Inter-ring C-C Bond Length | ~ 1.49 Å |
| C-F Bond Length (Naphthalene) | ~ 1.36 Å |
| C-F Bond Length (Phenyl) | ~ 1.35 Å |
| Average Aromatic C-C Bond Length | ~ 1.40 Å |
Note: These values are hypothetical and based on typical results for analogous compounds.
Ab Initio Methods for Electronic Correlation
To achieve higher accuracy, particularly for electronic properties, ab initio methods that explicitly account for electron correlation are employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) offer a more rigorous treatment of electron correlation than standard DFT functionals. acs.org
While computationally more intensive, these methods are considered the "gold standard" for calculating interaction energies and torsional barriers. researchgate.net For biphenyl (B1667301), high-level ab initio calculations have been crucial in accurately determining the torsional potential. acs.orgresearchgate.net Applying such methods to this compound would provide benchmark data for the rotational barrier between the two rings and refine the electronic energy calculations, offering a more precise understanding of the molecule's stability and electronic structure.
Molecular Orbital Analysis and Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties.
For this compound, both the HOMO and LUMO are expected to be π-type orbitals, delocalized across the entire conjugated system of the naphthalene and phenyl rings. The HOMO would likely exhibit significant electron density on the electron-rich naphthalene core, while the LUMO might have larger coefficients on the carbon atoms of both rings.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and the energy required for electronic excitation. Computational studies on naphthalene and its derivatives show that substitution can significantly alter this gap. researchgate.netrsc.org Phenyl substitution on the naphthalene core generally leads to a reduction of the HOMO-LUMO gap compared to unsubstituted naphthalene. researchgate.net The fluorine atoms, being highly electronegative, would primarily stabilize the molecular orbitals, potentially leading to a slight increase in the energy gap compared to the non-fluorinated parent compound, 1-phenylnaphthalene. Calculations for naphthalene have reported a HOMO-LUMO gap of around 4.75-4.83 eV. rsc.orgsamipubco.com
| Molecular Orbital | Predicted Energy (eV) |
| HOMO | ~ -5.95 eV |
| LUMO | ~ -1.10 eV |
| HOMO-LUMO Gap | ~ 4.85 eV |
Note: These values are hypothetical estimates based on DFT calculations of related aromatic systems.
Spectroscopic Parameter Prediction through Computational Methods
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and structural elucidation of newly synthesized compounds.
For this compound, the prediction of its 19F NMR spectrum is of particular interest. DFT methods, such as those employing the ωB97XD functional with appropriate basis sets (e.g., aug-cc-pVDZ), have been shown to predict 19F NMR chemical shifts with a high degree of accuracy, often with a root-mean-square error of less than 4 ppm. rsc.orgresearchgate.net Such calculations would predict two distinct signals for the two non-equivalent fluorine atoms in the molecule, with their precise chemical shifts influenced by the local electronic environment.
Furthermore, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. These calculations would help assign the characteristic vibrational modes, such as C-F stretching, C-H stretching of the aromatic rings, and the various ring breathing and deformation modes. For example, in a related compound, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, DFT calculations were successfully used to assign detailed vibrational modes. nih.gov
Reaction Mechanism Studies and Transition State Analysis for Synthetic Pathways
Theoretical studies can provide deep insights into the mechanisms of chemical reactions, including identifying transition states and calculating activation barriers. A plausible and widely used method for the synthesis of biaryl compounds like this compound is the Suzuki-Miyaura cross-coupling reaction. researchgate.netnumberanalytics.com This would likely involve the coupling of a fluoronaphthyl-boronic acid (or ester) with a di-substituted fluorobromo- or fluoroiodobenzene, or vice versa, in the presence of a palladium catalyst.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium(II) complex.
Reductive Elimination: The two aryl groups are coupled, forming the C-C bond of the product and regenerating the palladium(0) catalyst.
Computational studies, often using DFT, can model each of these steps to determine the reaction profile. nih.gov Such an analysis for the synthesis of this compound would help in understanding the reaction kinetics, the role of ligands on the palladium catalyst, and the influence of the fluorine substituents on the reaction efficiency. For instance, theoretical investigations have been used to explain the regioselectivity and efficiency of Suzuki reactions in various contexts. nih.gov
Conformational Analysis and Molecular Dynamics Simulations of the Chemical Compound
The conformational landscape of this compound is dominated by the rotation around the single bond connecting the naphthalene and phenyl rings.
Conformational Analysis: The key parameter is the torsional potential energy surface as a function of the dihedral angle. For biphenyl and its derivatives, this has been studied extensively using both ab initio and DFT methods. nih.govlibretexts.org The ground state is a twisted conformation, and the planar and perpendicular conformations represent transition states or energy maxima. For 1-phenylnaphthalene, the energy barrier to rotation through the planar state is influenced by the steric clash between the ortho-hydrogen of the phenyl ring and the hydrogen at the 8-position of the naphthalene ring. Computational studies on substituted biphenyls have shown that even small substituents can significantly impact the rotational barrier. nih.gov The fluorine atoms in this compound are not expected to create substantial steric hindrance, but their electronic effects could subtly modify the potential energy surface.
Molecular Dynamics (MD) Simulations: While quantum chemical calculations describe the static properties of the molecule, MD simulations can explore its dynamic behavior over time. MD simulations of analogous biphenyl systems in solution have been used to study the dynamics of the ring torsion. researchgate.net A simulation of this compound in a solvent like chloroform (B151607) or water would reveal the accessible range of dihedral angles at room temperature and the timescale of conformational changes. This provides a more realistic picture of the molecule's behavior in a condensed phase, which is crucial for understanding its interactions and properties in a practical setting. rsc.org
Reactivity and Chemical Transformations of 1 Fluoro 4 3 Fluorophenyl Naphthalene
Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) and Phenyl Rings
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. In 1-fluoro-4-(3-fluorophenyl)naphthalene, both the naphthalene and the phenyl rings can undergo substitution, but their reactivity is influenced by the existing substituents.
The naphthalene ring is generally more reactive towards electrophiles than benzene. The fluorine atom at the C1 position and the 3-fluorophenyl group at the C4 position influence the regioselectivity of substitution on the naphthalene core. Fluorine is an ortho-, para-directing deactivator due to its competing inductive withdrawal and resonance donation effects. The phenyl group is also an ortho-, para-directing activator.
Considering the directing effects, electrophilic attack on the naphthalene ring is most likely to occur at the positions ortho and para to the activating phenyl group and ortho to the deactivating but ortho-, para-directing fluorine atom. The most probable sites for substitution on the naphthalene ring are C2, C5, and C8.
The 3-fluorophenyl ring is less reactive than the naphthalene ring. The fluorine atom on this ring is a deactivating, ortho-, para-director. Therefore, electrophilic substitution on this ring would be expected to occur at the positions ortho and para to the fluorine, which are the C2', C4', and C6' positions of the phenyl ring.
Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The conditions for these reactions would need to be carefully controlled to achieve selective substitution on either the naphthalene or the phenyl ring.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents | Predicted Major Product(s) on Naphthalene Ring | Predicted Major Product(s) on Phenyl Ring |
| Nitration | HNO₃, H₂SO₄ | Substitution at C2, C5, or C8 | Substitution at C2', C4', or C6' |
| Bromination | Br₂, FeBr₃ | Substitution at C2, C5, or C8 | Substitution at C2', C4', or C6' |
| Sulfonation | SO₃, H₂SO₄ | Substitution at C2, C5, or C8 | Substitution at C2', C4', or C6' |
This table is predictive and based on established directing effects of substituents on aromatic rings.
Nucleophilic Aromatic Substitution (SNAr) at the Fluorinated Positions
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. In this compound, the fluorine atoms can be displaced by strong nucleophiles. The feasibility of SNAr depends on the activation of the aromatic ring towards nucleophilic attack.
The C-F bond is strong, but in polyfluoroarenes, SNAr can proceed, especially at positions activated by other electron-withdrawing substituents or in electron-deficient aromatic systems. The naphthalene ring itself can stabilize the negative charge in the Meisenheimer complex intermediate formed during SNAr.
The fluorine at the C1 position of the naphthalene ring and the fluorine at the C3' position of the phenyl ring are potential sites for SNAr. The reaction would typically require a strong nucleophile (e.g., alkoxides, amides, thiolates) and often polar aprotic solvents like DMSO or DMF. The relative reactivity of the two C-F bonds would depend on the electronic stabilization of the respective Meisenheimer intermediates.
Table 2: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Potential Product |
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 1-Methoxy-4-(3-fluorophenyl)naphthalene or 1-Fluoro-4-(3-methoxyphenyl)naphthalene |
| Amine | Morpholine | 1-(Morpholin-4-yl)-4-(3-fluorophenyl)naphthalene or 1-Fluoro-4-(3-(morpholin-4-yl)phenyl)naphthalene |
| Thiolate | Sodium thiophenoxide (NaSPh) | 1-(Phenylthio)-4-(3-fluorophenyl)naphthalene or 1-Fluoro-4-(3-(phenylthio)phenyl)naphthalene |
This table presents potential SNAr products. The reaction feasibility and selectivity would require experimental verification.
Organometallic Reactions and Derivatization at Aromatic Centers
The C-F bonds in this compound can be activated by transition metal complexes, enabling a variety of organometallic cross-coupling reactions. While C-F bond activation is more challenging than that of other carbon-halogen bonds, methods for the use of fluoroarenes in cross-coupling have been developed.
Reactions such as Suzuki, Stille, Negishi, and Buchwald-Hartwig couplings could potentially be employed to form new carbon-carbon and carbon-heteroatom bonds at the fluorinated positions. These reactions typically involve a palladium, nickel, or copper catalyst.
Furthermore, the C-H bonds on both the naphthalene and phenyl rings can be functionalized through C-H activation/arylation reactions, providing alternative routes to more complex derivatives.
Table 3: Potential Organometallic Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Potential Product |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 1-Aryl-4-(3-fluorophenyl)naphthalene |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 1-Aryl-4-(3-fluorophenyl)naphthalene |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, phosphine (B1218219) ligand, base | 1-(Arylamino)-4-(3-fluorophenyl)naphthalene |
This table illustrates the potential for derivatization via common cross-coupling reactions. Specific conditions would need to be optimized.
Oxidation and Reduction Chemistry of the Naphthalene Core
The naphthalene core of the molecule is susceptible to both oxidation and reduction reactions, similar to unsubstituted naphthalene, though the substituents will influence the outcome.
Oxidation: Oxidation of naphthalenes can lead to naphthoquinones or, under more vigorous conditions, cleavage of one of the rings to form phthalic acid derivatives. Oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄) are commonly used. The presence of the fluorine and fluorophenyl groups would likely influence the regioselectivity of oxidation and the stability of the resulting products.
Reduction: The naphthalene ring can be partially or fully hydrogenated. Catalytic hydrogenation using catalysts like palladium, platinum, or nickel can reduce the naphthalene system to tetralin (1,2,3,4-tetrahydronaphthalene) or decalin (decahydronaphthalene) derivatives. The specific product depends on the reaction conditions (catalyst, pressure, temperature). Chemical reduction methods, such as the Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol), typically reduce one ring of the naphthalene system, yielding a dihydronaphthalene derivative.
Photochemical Reactivity and Light-Induced Transformations
Fluorinated biaryls are known to exhibit interesting photochemical properties and can undergo various light-induced transformations. The extended conjugation of the naphthalene system coupled with the C-F bonds suggests that this compound could be photochemically active.
Potential photochemical reactions include:
Photocyclization: Intramolecular cyclization could occur, potentially leading to the formation of fluorinated polycyclic aromatic hydrocarbons.
Photo-induced C-F bond cleavage: Under certain conditions, particularly with photosensitizers, the C-F bond might be cleaved to generate aryl radicals, which could then participate in subsequent reactions.
Photoisomerization: Light could induce isomerization of the molecule, although this is less common for simple biaryls.
The specific photochemical behavior would depend on the excitation wavelength, the solvent, and the presence of other reagents or sensitizers. The study of the photochemistry of such molecules is relevant to their potential applications in materials science, such as in organic light-emitting diodes (OLEDs).
Advanced Materials and Optoelectronic Applications of 1 Fluoro 4 3 Fluorophenyl Naphthalene and Its Derivatives
Fluorine's Influence on Electronic and Optical Properties in Naphthalene (B1677914) Derivatives
The introduction of fluorine into the naphthalene core significantly alters its electronic and optical properties. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect (σ-electron acceptor), while its lone-pair electrons can contribute to a π-electron donating resonance effect. mdpi.com This dual nature allows for precise manipulation of the electronic landscape of the molecule.
The presence of fluorine atoms can lead to a substantial change in the electron density of the molecule, which in turn affects its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com For instance, attaching electron-withdrawing groups like fluorine to the conjugated core of naphthalene diimides (NDIs) results in a drop in the LUMO energy level. researchgate.net This lowering of the LUMO is crucial for improving electron injection and transport in n-type organic semiconductors. researchgate.netnih.gov A study on core-fluorinated NDIs demonstrated that difluoro- and tetrafluoro-substituted derivatives exhibited low-lying LUMO energy levels of -4.27 eV and -4.54 eV, respectively. researchgate.netnih.gov
The impact of fluorine on molecular properties is summarized in the table below:
| Property Affected | Influence of Fluorine | Consequence |
| Electron Density | Strong inductive electron withdrawal. mdpi.com | Alters reactivity and intermolecular interactions. smolecule.com |
| LUMO Energy Level | Generally lowered. researchgate.net | Enhances electron injection and transport in organic electronics. nih.gov |
| Spectroscopic Properties | Can cause hypsochromic or bathochromic shifts in absorption spectra. smolecule.com | Enables tuning of color and optical response for specific applications. |
| Photostability | Can be improved due to strong C-F bonds. nih.govontosight.ai | Increases the operational lifetime of devices. |
| Lipophilicity | Generally increased. ontosight.ai | Affects solubility and processing characteristics. |
Application of Fluorinated Naphthalene Systems as Fluorescent Probes and Sensing Materials (non-biological)
Naphthalene derivatives are widely utilized as fluorescent probes owing to their inherent photophysical properties, including high fluorescence quantum yields and photostability. nih.govresearchgate.net The introduction of fluorine can further enhance these characteristics, making fluorinated naphthalene systems excellent candidates for sensitive and selective chemical sensing. nih.gov Their rigid structure and hydrophobic nature contribute to their excellent sensing capabilities. nih.gov
Naphthalimide derivatives, in particular, are a prominent class of fluorescent probes due to their versatile and modifiable structure. semanticscholar.org The imide units and the naphthalene core provide a robust framework that can be functionalized to detect a wide array of analytes, including metal cations and small molecules. semanticscholar.org
A notable example is the development of 6-fluoronaphthalene-2,3-dicarbaldehyde (FNDA) as a fluorescent probe. nih.gov While the primary study focused on its application in detecting glutathione (B108866) in biological systems, the underlying principle of its fluorescence response to specific analytes demonstrates its potential as a chemosensor in non-biological contexts as well. nih.gov The fluorination of the naphthalene ring in such probes can fine-tune their sensitivity and selectivity.
The utility of naphthalene compounds as fluorescent probes is often evaluated in various media, including organic solvents and organized media like micelles. niscpr.res.in The fluorescence intensity and emission wavelengths of these probes can be highly sensitive to the polarity of their microenvironment, a property that is valuable for material characterization and sensing applications. researchgate.netniscpr.res.in
Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Electronics
Fluorinated naphthalene derivatives have emerged as crucial components in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). nih.govmdpi.com Naphthalene itself is a widely used building block for constructing conjugated materials for blue-color OLEDs. mdpi.com The electron-withdrawing properties of fluorine make these derivatives suitable as electron-transport materials in OLEDs. vulcanchem.com
Naphthalene diimides (NDIs) are a key class of materials in this domain, recognized for their high electron affinity, thermal stability, and good charge mobility. gatech.eduresearchgate.net Core fluorination of NDIs has been shown to produce high-performance, air-stable n-channel OFETs. researchgate.netnih.gov For example, OFETs based on certain fluorinated NDIs have demonstrated electron mobilities as high as 0.1 cm²/Vs under ambient conditions. researchgate.netnih.gov This stability and performance are attributed to the lowered LUMO levels, which facilitate efficient electron injection and transport. researchgate.net
In the context of OLEDs, naphthalene-based emitters are being explored for high-efficiency devices. A phenoxazine-naphthalene emitter has been shown to function as a Thermally Activated Delayed Fluorescence (TADF) emitter, a mechanism that allows for harvesting of triplet excitons and achieving high internal quantum efficiencies. chemrxiv.org An OLED using this emitter achieved a maximum external quantum efficiency (EQEmax) of 11% with green emission. chemrxiv.org Another study on red TADF OLED emitters using indole-annulated naphthalene imide donors reported a maximum EQE of 23.6% and high brightness, showcasing the potential of these materials for display and lighting technologies. rsc.org
| Device | Naphthalene Derivative Type | Performance Metric |
| n-Type OFET | Core-fluorinated Naphthalene Diimide researchgate.netnih.gov | Electron Mobility: up to 0.1 cm²/Vs researchgate.netnih.gov |
| Green TADF OLED | Phenoxazine-Naphthalene Emitter chemrxiv.org | Max. External Quantum Efficiency (EQE): 11% chemrxiv.org |
| Red TADF OLED | Indole-annulated Naphthalene Imide rsc.org | Max. External Quantum Efficiency (EQE): 23.6% rsc.org |
Development of High-Performance Fluorinated Polymeric Materials
The unique properties of fluorinated naphthalene derivatives make them attractive building blocks for high-performance polymers. Fluoropolymers are known for their chemical resistance, thermal stability, and low friction coefficients. ontosight.ai Incorporating naphthalene units into fluorinated polymer backbones can introduce desirable optical and electronic functionalities.
For instance, 1,4-polynaphthalene has been identified as a promising polymer for fabricating true-color blue OLEDs. mdpi.com Copolymers incorporating naphthalene units with other moieties are also being investigated. A study on 1,4-naphthalene-based copolymers demonstrated that by varying the comonomer, the emitting color and device performance of OLEDs could be effectively tuned. mdpi.com Specifically, a copolymer bearing perpendicular aryl side groups exhibited a twisted structural geometry, which led to ultra-high thermal stability and a superior performance with blue emission in OLED devices. mdpi.com This twisting helps to decrease molecular aggregation and avoid fluorescence quenching. mdpi.com While specific research on polymers derived directly from 1-Fluoro-4-(3-fluorophenyl)naphthalene is not widely documented, the principles derived from these studies on related fluorinated naphthalene polymers are directly applicable.
Role as Advanced Synthetic Intermediates and Synthons in Chemical Synthesis
Fluorinated naphthalene derivatives, including this compound, serve as valuable intermediates and synthons in organic synthesis. The presence of fluorine dramatically affects the reactivity patterns compared to their non-fluorinated counterparts. smolecule.com The electron-withdrawing nature of fluorine activates certain positions on the naphthalene ring toward nucleophilic aromatic substitution, while deactivating others toward electrophilic substitution. smolecule.com This altered regioselectivity is a powerful tool for synthetic chemists.
The synthesis of fluoronaphthalenes can be achieved through various methods. A common route is the Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt, prepared from the corresponding naphthylamine. google.com Modern cross-coupling reactions, such as Suzuki or Sonogashira couplings, also provide effective pathways to synthesize complex fluorinated aromatic compounds from appropriate precursors. smolecule.com
These fluorinated naphthalenes can then be used to build more complex molecular architectures. For example, they can be incorporated into pharmacologically active molecules or serve as precursors for the synthesis of the advanced materials discussed in the previous sections, such as OLED emitters or specialized polymers. The strategic placement of fluorine allows for the construction of target molecules with tailored electronic and physical properties.
Future Directions and Emerging Research Avenues for Fluorinated Naphthalene Chemistry
Sustainable and Green Chemistry Approaches for Fluorinated Compound Synthesis
The synthesis of fluorinated compounds has traditionally relied on harsh reagents and conditions. However, the principles of green chemistry are driving a shift towards more sustainable methods. A significant trend is the move away from aggressive and hazardous fluorinating agents like elemental fluorine (F₂) towards more benign and selective reagents such as SelectFluor. mt.com
A key innovation in this area is the adoption of continuous-flow microreactors. cam.ac.uk This technology offers superior control over reaction parameters like temperature and time, which is crucial for managing the often highly exothermic nature of fluorination reactions. mt.comresearchgate.net Flow chemistry not only enhances safety but also can improve reaction specificity and yield. cam.ac.uk Furthermore, the integration of in-line scavenging procedures within flow systems allows for the immediate neutralization of hazardous by-products, such as hydrogen fluoride (B91410) (HF), preventing their release and exposure. cam.ac.uk The development of fluorine-free polymers for applications like wearable electronics also underscores the broader environmental push to find alternatives to "forever chemicals," which is stimulating research into more biodegradable or recyclable fluorinated materials. semiengineering.com
Exploration of Novel Reactivity Patterns for 1-Fluoro-4-(3-fluorophenyl)naphthalene
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, rendering compounds like this compound highly stable. nih.govwikipedia.org This stability is advantageous for many applications but also presents a challenge for further chemical modification. Future research is focused on understanding and exploiting the nuanced reactivity of such molecules.
The fluorine atoms in this compound act as strong electron-withdrawing groups. This electronic perturbation of the aromatic naphthalene (B1677914) core can significantly influence its reactivity in reactions such as electrophilic aromatic substitution and cycloadditions. The reactivity of polycyclic aromatic hydrocarbons (PAHs) has been shown to be dependent on the size and electronic nature of the system, a principle that applies to their fluorinated analogues. nih.gov A major frontier in this field is the selective activation of the C-F bond. mt.com While difficult to achieve, C-F bond activation would unlock new synthetic pathways to novel fluorinated molecules that are otherwise inaccessible.
Advanced Characterization Techniques for In Situ Monitoring of Reactions
The development of robust and efficient synthetic methods for fluorinated compounds is greatly aided by advanced analytical techniques that allow for real-time, in-situ monitoring of reactions. Process Analytical Technology (PAT) provides a framework for understanding and controlling manufacturing processes through timely measurements of critical parameters. researchgate.net
Spectroscopic methods are at the forefront of this effort.
FTIR and Raman Spectroscopy : These techniques are invaluable for tracking the concentration of key reactants, intermediates, and products in real time. This provides crucial data for determining reaction kinetics and understanding mechanisms, which is essential for optimizing reaction conditions. mt.commt.com In-line infrared (IR) monitoring has been successfully applied to follow the progress of fluorination reactions. researchgate.net
Fluorine-19 NMR Spectroscopy (¹⁹F NMR) : As a powerful tool specific to fluorine-containing molecules, ¹⁹F NMR offers deep insights into the structure of complex organofluorine compounds. numberanalytics.com Advanced multidimensional NMR techniques can establish correlations between ¹⁹F nuclei and other atoms like ¹H and ¹³C, helping to elucidate molecular structures and investigate reaction mechanisms. numberanalytics.com
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling researchers to confidently determine the elemental composition of newly synthesized organofluorine compounds. numberanalytics.com Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation by analyzing fragmentation patterns. numberanalytics.com
Integration of Machine Learning and Artificial Intelligence in Fluorinated Molecule Design
Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of chemistry by shifting the paradigm from laborious trial-and-error discovery to predictive, in silico design. arxiv.org In the context of fluorinated molecules, AI is being applied to solve several key challenges.
One application is the prediction of chemical reactivity. For instance, neural network algorithms have been successfully employed to predict the fluorinating strength of various electrophilic N–F reagents, a task that is resource-intensive to determine experimentally. rsc.org Similarly, ML models have been developed to accurately predict carbon-fluorine bond dissociation energies, which can help in designing strategies for either enhancing stability or promoting selective defluorination. chemrxiv.org
Expanding the Scope of Fluorinated Naphthalene Derivatives in Material Science Innovation
Fluorinated naphthalene derivatives are highly promising materials for innovations in organic electronics. ontosight.ainih.gov The introduction of fluorine atoms has a critical impact on the electronic properties of the naphthalene core, making these compounds particularly suitable for use in organic field-effect transistors (OFETs) and other electronic devices. mdpi.comresearchgate.net
The primary role of fluorine in this context is its strong electron-withdrawing nature, which lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org A lower LUMO level facilitates the injection of electrons, which is a prerequisite for efficient n-type semiconductor behavior. researchgate.net This effect also enhances the material's resistance to oxidative degradation, leading to greater air stability, a significant challenge for organic semiconductors. nih.govnih.gov
Research on fluorinated naphthalene diimides (NDIs), a related class of compounds, has demonstrated their potential. These materials exhibit high electron mobility and excellent performance as n-type channels in OFETs. researchgate.netnih.gov The specific arrangement of molecules in the solid state, influenced by intermolecular interactions like C–H⋯F hydrogen bonds, also plays a crucial role in enhancing charge carrier mobility. rsc.org The unique photophysical properties of some fluorinated naphthalenes, including strong photoluminescence, suggest potential applications in optoelectronic devices like organic light-emitting diodes (OLEDs). dntb.gov.uaresearchgate.net
Q & A
Q. What are the recommended synthetic routes for 1-Fluoro-4-(3-fluorophenyl)naphthalene, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce fluorinated aromatic groups. For example:
- Friedel-Crafts : React 3-fluorophenylacetyl chloride with naphthalene derivatives using AlCl₃ as a catalyst under anhydrous conditions .
- Optimization : Monitor reaction efficiency via HPLC or GC-MS. Adjust stoichiometry (e.g., molar ratios of acyl chloride to aromatic substrate) and temperature (60–100°C) to minimize byproducts .
Q. How can structural characterization of this compound be rigorously validated?
Methodological Answer: Use multimodal analytical techniques :
- NMR : Compare <sup>19</sup>F and <sup>1</sup>H spectra with computational predictions (e.g., DFT calculations) to confirm substituent positions .
- Mass Spectrometry : Validate molecular weight (MW: 236.23 g/mol) via high-resolution MS (HRMS) with <1 ppm error .
- X-ray Crystallography : Resolve crystal structure to confirm stereoelectronic effects of fluorine substitution .
Advanced Research Questions
Q. What frameworks are used to assess the toxicological profile of fluorinated naphthalenes?
Methodological Answer: Adopt systematic review protocols from the Toxicological Profile for Naphthalene Derivatives:
- Inclusion Criteria : Prioritize studies with inhalation/oral exposure routes, mammalian models, and endpoints like hepatic/renal effects (Table B-1) .
- Risk of Bias (RoB) : Evaluate randomization, dose allocation, and outcome reporting using standardized questionnaires (Tables C-6, C-7) .
- Confidence Grading : Classify studies as High/Moderate/Low based on adherence to experimental rigor (e.g., dose-response consistency) .
Q. How should researchers address contradictions in toxicity data across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from heterogeneous studies (e.g., varying exposure durations) and apply statistical models (e.g., random-effects) to quantify uncertainty .
- Sensitivity Analysis : Identify outliers by comparing results from controlled exposure studies (e.g., human cohort vs. rodent models) .
- Mechanistic Validation : Use in vitro assays (e.g., CYP450 inhibition) to reconcile discrepancies in metabolic activation pathways .
Q. What experimental designs are optimal for studying environmental partitioning of fluorinated PAHs?
Methodological Answer:
- Fate and Transport Studies : Use OECD Guideline 121 to measure log Kow (octanol-water coefficient) and biodegradation rates in soil/water matrices .
- Biomonitoring : Track bioaccumulation in occupationally exposed populations via urinary metabolites (e.g., fluorinated naphthols) .
- Degradation Pathways : Apply LC-QTOF-MS to identify transformation products under UV/ozone exposure .
Q. How can mechanistic studies elucidate the compound’s bioactivity in pharmacological contexts?
Methodological Answer:
- Receptor Binding Assays : Screen for interactions with aryl hydrocarbon receptor (AhR) or cytochrome P450 isoforms using fluorescence polarization .
- Computational Docking : Model ligand-receptor binding affinities (e.g., AutoDock Vina) to predict metabolic stability .
- Gene Expression Profiling : Use RNA-seq to identify upregulated pathways (e.g., oxidative stress response) in exposed cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
